1-(4-Bromophenyl)cyclobutanecarbonitrile

Übersicht

Beschreibung

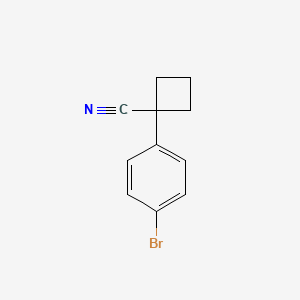

1-(4-Bromophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a bromophenyl group attached to a cyclobutanecarbonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclobutanecarbonitrile can be synthesized through a condensation reaction involving bromoacetophenone and hydrocyanic acid ester under suitable reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The cyclobutanecarbonitrile moiety can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutanecarbonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise as a lead compound in drug discovery, particularly in the development of pharmaceuticals targeting various diseases. The structural features of 1-(4-Bromophenyl)cyclobutanecarbonitrile may enhance its biological activity through interactions with specific biological targets.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing the cyano group for further functionalization.

- Cyclization Reactions : Enabling the formation of more complex cyclic structures.

| Synthesis Method | Description | Advantages |

|---|---|---|

| Nucleophilic Substitution | Reaction involving nucleophiles attacking the cyano group | High yield and selectivity |

| Cyclization | Formation of larger cyclic compounds from this compound | Expands structural diversity |

Material Science Applications

The compound's unique properties make it suitable for applications in material science, particularly in developing new polymers and composite materials.

Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials.

Case Study: Composite Materials

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through its bromophenyl and cyclobutanecarbonitrile groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenyl)cyclobutanecarbonitrile

- 1-(4-Fluorophenyl)cyclobutanecarbonitrile

- 1-(4-Methylphenyl)cyclobutanecarbonitrile

Uniqueness: 1-(4-Bromophenyl)cyclobutanecarbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable for specific applications where brominated compounds are preferred.

Biologische Aktivität

1-(4-Bromophenyl)cyclobutanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. Its structure, featuring a bromophenyl group attached to a cyclobutanecarbonitrile moiety, suggests possible interactions with biological macromolecules, making it a candidate for further investigation into its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C1 = Cyclobutane ring

- C2 = 4-Bromophenyl substituent

- C3 = Carbonitrile group

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures often exhibit kinase inhibitory activity, particularly against the AKT pathway, which is crucial in regulating cell survival and proliferation.

Key Findings:

- AKT Inhibition : Studies have shown that compounds with structural similarities to this compound can act as allosteric inhibitors of AKT, thereby influencing tumor growth and survival pathways .

- Antitumor Activity : The compound has been implicated in enhancing the efficacy of existing antitumor agents when used in combination therapies, potentially by modulating resistance mechanisms in cancer cells .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Case Study 1: Antitumor Efficacy

A study investigated the combination of this compound with standard chemotherapeutics. Results indicated a significant reduction in tumor size in animal models when administered together, suggesting a synergistic effect that warrants further clinical exploration.

Case Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms by which this compound exerts its effects. It was found that treatment led to altered expression of genes involved in apoptosis and cell cycle regulation, reinforcing its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFVACFASLQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602579 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485828-58-8 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.